[4-(4-methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
[4-(4-methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone is a complex organic compound with a unique structure that includes both piperazine and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone typically involves the reaction of 4-(p-methoxyphenyl)piperazine with 3,4,5-trimethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(4-methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
[4-(4-methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent, particularly against resistant bacterial strains.
Biological Studies: The compound is studied for its inhibitory effects on enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [4-(4-methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial DNA gyrase, thereby preventing bacterial replication . In the context of enzyme inhibition, the compound may bind to the active site of acetylcholinesterase, blocking the hydrolysis of acetylcholine and increasing its levels in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
4-(p-Methoxyphenyl)piperazine: Shares the piperazine moiety but lacks the trimethoxyphenyl group.
3,4,5-Trimethoxybenzoyl chloride: Contains the trimethoxyphenyl group but lacks the piperazine moiety.
Uniqueness
[4-(4-methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone is unique due to the combination of both piperazine and trimethoxyphenyl groups in its structure
Properties
CAS No. |
17766-70-0 |
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Molecular Formula |
C21H26N2O5 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O5/c1-25-17-7-5-16(6-8-17)22-9-11-23(12-10-22)21(24)15-13-18(26-2)20(28-4)19(14-15)27-3/h5-8,13-14H,9-12H2,1-4H3 |
InChI Key |
IYHLPFHSSALZLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
17766-70-0 | |
Synonyms |
4-(p-Methoxyphenyl)-1-piperazinyl(3,4,5-trimethoxyphenyl) ketone |
Origin of Product |
United States |
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